Dipropyl ether
Overview
Description
Dipropyl ether, also known as Di-n-propyl ether or 1-Propoxypropane, is a symmetrical ether of two n-propyl groups . It is a colorless, flammable liquid with a sweet odor typical of ethers .
Synthesis Analysis
Dipropyl ether can be synthesized by reacting two molecules of n-propanol in the presence of p-toluenesulfonic acid (a strong acid) and heat . This method is similar to how other symmetrical ethers may be formed .
Molecular Structure Analysis
The molecular formula of Dipropyl ether is C6H14O . The IUPAC Standard InChI is InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 . The carbon groups on either side of the oxygen atom are propyl (CH3CH2CH2) groups .
Chemical Reactions Analysis
Dipropyl ether can be synthesized by reacting two molecules of n-propanol in the presence of p-toluenesulfonic acid (a strong acid) and heat . This is similar to how other symmetrical ethers may be formed .
Physical And Chemical Properties Analysis
Dipropyl ether is a colorless, flammable liquid with a sweet odor typical of ethers . It has a density of 0.75 g/cm3 , a melting point of -122 °C , and a boiling point of 90 °C . It has a solubility in water of 3 g/L at 20 °C .
Scientific Research Applications
Industrial Solvent and Gasoline Additive
Dipropyl ether is widely used as an industrial solvent due to its ability to dissolve a variety of substances. It’s particularly useful in the production of paints, varnishes, and other coatings . As a gasoline additive , it helps improve fuel efficiency and reduce engine knocking, making it a valuable component in fuel formulations .
Stabilizing Agent
In the chemical industry, dipropyl ether serves as a stabilizing agent for certain reactions. It can prevent or slow down undesirable reactions that might otherwise occur during the storage or transportation of chemicals .
Separation Processes
The compound is instrumental in separation processes such as extractive distillation. Researchers have studied its use in extractive dividing wall columns (EDWC) for separating azeotropic mixtures of dipropyl ether and 1-propyl alcohol, with significant energy savings reported .
Synthesis of Chemical Intermediates
Dipropyl ether is used as an intermediate in the synthesis of other chemicals. For example, it’s involved in the production of methyl isobutyl ketone, amines, acetone, and glycerol, which are essential in various industrial applications .
Excited-State Proton Transfer Studies
In scientific research, dipropyl ether has been used to study the excited-state proton transfer (ESPT) of a 7-azaindole (7AI) moiety. This research provides insights into the low proton-transporting ability of water molecules, which is crucial for understanding various biochemical processes .
Safety and Handling Research
Due to its flammable nature and potential to form explosive organic peroxides, dipropyl ether is also the subject of safety and handling research. Studies focus on the prevention of peroxide formation and the safe storage and disposal of ethers .
Mechanism of Action
Dipropyl ether, also known as n-Propyl ether, is a symmetrical ether of two n-propyl groups . It is a colorless, flammable liquid with a sweet odor typical of ethers .
Target of Action
Dipropyl ether, like other ethers, primarily targets organic molecules and can act as a base . It forms salts with strong acids and addition complexes with Lewis acids .
Mode of Action
The interaction of dipropyl ether with its targets results in the formation of salts and addition complexes . This interaction can lead to changes in the chemical environment, potentially influencing the behavior of other molecules in the system.
Biochemical Pathways
It’s known that ethers can react violently with strong oxidizing agents . This suggests that dipropyl ether could potentially influence redox reactions and related biochemical pathways.
Pharmacokinetics
Its physical properties such as its solubility in water (3 g/l at 20 °c) and its boiling point (90 °c) suggest that it could be absorbed and distributed in the body through ingestion or inhalation .
Result of Action
It’s known that dipropyl ether may slowly form explosive organic peroxides over long periods in storage . This suggests that it could potentially cause oxidative stress in cells if it were to form peroxides within a biological system.
Action Environment
The action, efficacy, and stability of dipropyl ether can be influenced by environmental factors. For example, it’s known that dipropyl ether may slowly form explosive organic peroxides over long periods in storage . Antioxidants such as butylated hydroxytoluene are often added to ethers to prevent this process . This suggests that the presence of antioxidants in the environment could influence the stability of dipropyl ether.
Safety and Hazards
Future Directions
Dipropyl ether has been used in the development of high-performance dual-salt electrolytes for lithium-sulfur batteries . This work provides an effective design strategy for lithium-sulfur batteries electrolytes with the capabilities of lithium anode protection and the lithium polysulfides ‘shuttle effect’ inhibition .
properties
IUPAC Name |
1-propoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLCUAVZOMRGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | DI-N-PROPYL ETHER | |
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Record name | DIPROPYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042343 | |
Record name | Propyl ether | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | DI-N-PROPYL ETHER | |
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Boiling Point |
89-91 °C, 88-90 °C | |
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Record name | DIPROPYL ETHER | |
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Flash Point |
70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c. | |
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Solubility |
Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25 | |
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Density |
0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7 | |
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Vapor Density |
3.53 (Air =1), Relative vapor density (air = 1): 3.53 | |
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Vapor Pressure |
62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33 | |
Record name | Propyl ether | |
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Product Name |
Dipropyl ether | |
Color/Form |
Mobile liquid | |
CAS RN |
111-43-3 | |
Record name | DI-N-PROPYL ETHER | |
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Melting Point |
-122 °C | |
Record name | DIPROPYL ETHER | |
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Retrosynthesis Analysis
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